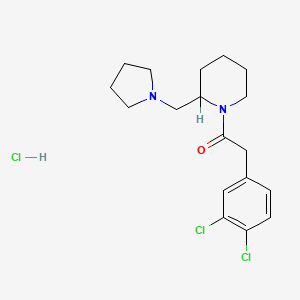

2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride

説明

Highly selective and potent κ-opioid agonist (Ki = 0.24 nM). 25 times more potent than morphine. Neuroprotective effects seen in vivo.

作用機序

Target of Action

BRL 52537 hydrochloride is a highly selective κ-Opioid receptor (KOR) agonist . The KOR is a type of opioid receptor that responds to opioid peptides, which are widely used in clinics as anesthetic adjuvants or pain control agents .

Mode of Action

BRL 52537 hydrochloride interacts with the KOR, exhibiting a high affinity for the κ subtype with a Ki of 0.24 nM . This interaction results in a decrease in ischemia-evoked nitric oxide (NO) production, which is a potential mechanism of neuroprotection .

Biochemical Pathways

The activation of the KOR by BRL 52537 hydrochloride leads to the up-regulation of phosphorylated Signal Transducer and Activator of Transcription-3 (p-STAT3) in cerebral ischemia/reperfusion (I/R) injury . This up-regulation of p-STAT3 results in a marked decrease in caspase-3 expression , which is a crucial component of the apoptotic pathway. Therefore, the compound’s action on these biochemical pathways contributes to its neuroprotective effects.

Pharmacokinetics

It’s known that the compound is soluble in water to 5 mm with gentle warming , which could potentially influence its bioavailability.

Result of Action

BRL 52537 hydrochloride has been shown to provide significant neuroprotection from cerebral I/R injury . It protects against I/R injury-induced brain damage and inhibits neuronal apoptosis to a significant extent . Furthermore, it has been found to attenuate early stroke damage .

Action Environment

For instance, BRL 52537 hydrochloride is recommended to be stored at room temperature , suggesting that temperature could potentially affect its stability and efficacy.

生物活性

The compound 2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride, also known by its CAS number 130497-33-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety.

- Molecular Formula : C18H24Cl2N2O

- Molecular Weight : 355.3 g/mol

- Structure : The compound features a dichlorophenyl group and a piperidine ring, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly through interactions with dopamine receptors, which are implicated in several neurological disorders.

Antitumor Activity

Research indicates that derivatives of this compound exhibit moderate to significant efficacy against various cancer cell lines. For instance, a study highlighted the effectiveness of similar compounds in inhibiting PARP1 activity, which is crucial for DNA repair mechanisms in cancer cells. The IC50 values for related compounds were reported as low as 18 µM against human breast cancer cells .

Neuropharmacological Effects

The compound has been shown to possess neuropharmacological properties, potentially acting as an antagonist at dopamine D2/D3 receptors. This activity could make it a candidate for treating conditions such as schizophrenia and Parkinson's disease. In vitro studies demonstrated that it binds preferentially to the D3 receptor subtype, which is often linked to the modulation of mood and cognition .

Study 1: Efficacy in Cancer Treatment

A recent study evaluated the effects of this compound on breast cancer cell lines. The results demonstrated that treatment with the compound led to significant reductions in cell viability, with enhanced apoptosis markers such as cleaved PARP and phosphorylated H2AX observed post-treatment. These findings suggest that the compound may induce programmed cell death through the activation of caspases .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| 5e | 18 | PARP1 inhibition |

| Olaparib | 57.3 | PARP1 inhibition |

Study 2: Neuropharmacological Assessment

In another study focused on neuropharmacological effects, the compound was tested for its ability to modulate dopamine receptor activity. The results indicated a significant antagonistic effect on D2 receptors, suggesting potential applications in treating dopaminergic dysregulation disorders .

Safety and Toxicology

Safety assessments have indicated that while the compound exhibits promising biological activities, further studies are necessary to establish its toxicity profile. Preliminary data suggest minimal cytotoxic effects at therapeutic concentrations; however, comprehensive toxicological evaluations are required to ensure safety for clinical use.

特性

IUPAC Name |

2-(3,4-dichlorophenyl)-1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24Cl2N2O.ClH/c19-16-7-6-14(11-17(16)20)12-18(23)22-10-2-1-5-15(22)13-21-8-3-4-9-21;/h6-7,11,15H,1-5,8-10,12-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVLSOWJSUUYDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017610 | |

| Record name | BRL 52537 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112282-24-3 | |

| Record name | BRL 52537 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。